![molecular formula C6H14ClNO2S B555567 Methyl 2-amino-4-(methylthio)butanoate hydrochloride CAS No. 16118-36-8](/img/structure/B555567.png)
Methyl 2-amino-4-(methylthio)butanoate hydrochloride
Overview
Description
“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is a chemical compound with the molecular formula C6H13NO2S . HCl . It is used extensively in scientific research, particularly in fields like pharmaceuticals, synthetic organic chemistry, and drug delivery systems.
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” can be represented by the InChI code:1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H
. This indicates that the molecule consists of a methylthio group (-SCH3) attached to the fourth carbon of a butanoate chain, with an amino group (-NH2) attached to the second carbon. Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 199.7 and is typically stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Comprehensive Analysis of Methyl 2-amino-4-(methylthio)butanoate hydrochloride
Metabolism Studies: This compound has been referenced in studies related to the metabolism of sulfur-containing metabolites, particularly in the context of poultry science. It is involved in the metabolic pathways that process sulfur amino acids, which are crucial for various biological functions .
Monoclonal Antibody Development: Methyl 2-amino-4-(methylthio)butanoate hydrochloride has been used in research to study the susceptibility of methionine, an amino acid, to oxidation during the development of monoclonal antibodies. This is significant for ensuring the stability and efficacy of therapeutic antibodies .
3. Environmental Stress Response in Dairy Science Research involving this compound has also extended to dairy science, where it is used to study the effects of environmental stressors, such as temperature and humidity, on dairy cattle and their metabolic responses .
Proteomics Research: The compound is available for purchase for use in proteomics research, indicating its utility in studying proteins and peptides, which could include roles such as a reagent or a building block in peptide synthesis .
Kinetic Studies: It has been the subject of kinetic studies where its oxidation by specific reagents in various solvent mediums is examined. These studies can provide insights into reaction mechanisms and rates, which are fundamental for understanding chemical processes .
Safety and Hazards
“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 2-amino-4-methylsulfanylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVUPUNLVKELNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936465 | |
Record name | Methyl methioninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(methylthio)butanoate hydrochloride | |
CAS RN |
16118-36-8, 2491-18-1 | |
Record name | Methionine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16118-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl DL-methionate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2491-18-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl methioninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl DL-methionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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